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Compound Name: 1-(5-Methylisoxazol-4-yl)ethanone

Cat. No.: B1303139

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure
analysis of 4-acylisoxazoles, a class of heterocyclic compounds of significant interest in
medicinal chemistry and drug development. By examining their three-dimensional structures,
researchers can gain crucial insights into structure-activity relationships (SAR), aiding in the
rational design of novel therapeutic agents.

Introduction to 4-Acylisoxazoles

Isoxazole derivatives are known to exhibit a wide range of biological activities, including
anticancer, anti-inflammatory, and antimicrobial properties. The presence of an acyl group at
the 4-position of the isoxazole ring can significantly influence the molecule's electronic
properties, conformation, and ability to interact with biological targets. X-ray crystallography
stands as the definitive method for elucidating the precise solid-state arrangement of atoms
and molecules, providing invaluable data for understanding their chemical and biological
behavior.

Experimental Protocols

The determination of the crystal structure of 4-acylisoxazoles involves several key stages, from
synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization
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The synthesis of 4-acylisoxazole derivatives can be achieved through various established
organic chemistry methods. A common route involves the reaction of a 3-diketone with
hydroxylamine, leading to the formation of the isoxazole ring, followed by acylation at the C4
position.

General Synthesis of a 4-Acylisoxazole Derivative: A representative synthesis for a compound
like 5-Methyl-3-phenylisoxazole-4-carboxylic acid involves multi-step reactions which are
detailed in published literature.[1]

Crystallization: Obtaining high-quality single crystals is paramount for successful X-ray
diffraction analysis. A typical procedure for crystallizing 4-acylisoxazoles is the slow evaporation
method.

e Procedure: A saturated solution of the purified 4-acylisoxazole compound is prepared in a
suitable solvent or solvent mixture (e.g., ethanol, methanol, acetone, or mixtures with water)
at room temperature or with gentle heating. The solution is then filtered to remove any
particulate matter and left undisturbed in a loosely covered container to allow for slow
evaporation of the solvent. Over a period of days to weeks, single crystals suitable for X-ray
analysis may form.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data is collected using a diffractometer equipped with a suitable
X-ray source (e.g., Mo Ka or Cu Ka radiation).

o Data Collection: A selected crystal is mounted on a goniometer head and cooled to a low
temperature (typically 100 K) to minimize thermal vibrations. The diffractometer then collects
a series of diffraction images as the crystal is rotated.

o Structure Solution and Refinement: The collected diffraction data is processed to determine
the unit cell parameters and space group. The crystal structure is then solved using direct
methods or Patterson methods and refined using full-matrix least-squares on F2. All non-
hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in
calculated positions and refined using a riding model.

The following diagram illustrates the general workflow for crystal structure analysis.
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General workflow for crystal structure analysis of 4-acylisoxazoles.

Quantitative Data Presentation

The following tables summarize the crystallographic data for representative 4-acylisoxazole
derivatives. This data provides a basis for comparing the structural features of different

compounds within this class.

Table 1: Crystallographic Data and Refinement Details
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5-Methyl-3-phenylisoxazole-4-carboxylic

Parameter .
acid[1]
Formula C11H9NOs
Formula Weight 203.19
Crystal System Monoclinic
Space Group P21/n
a (A 11.953 (4)
b (A) 5.981 (2)
c (A 14.142 (5)
a(°) 90
B () 105.548 (6)
y () 90
Volume (A3) 974.0 (6)
z 4
Temperature (K) 273
Radiation (A, A) Mo Ka (0.71073)
Reflections Collected 8619
Independent Reflections 1712
R(int) 0.026
Final R indices [I>20(l)] R1=0.039, wR2 =0.111
R indices (all data) R1 =0.045, wR2 = 0.115

Table 2: Selected Bond Lengths (A)
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5-Methyl-3-phenylisoxazole-4-carboxylic

Bond acid[1]
01-N1 1.420(2)
N1-C3 1.312(2)
C3-C4 1.427(2)
C4-C5 1.370(2)
C5-01 1.362(2)
C4-C(acyl) 1.489(2)
C(acyl)-O(acyl) 1.215(2)

Table 3: Selected Bond Angles (°)

5-Methyl-3-phenylisoxazole-4-carboxylic

Angle acid[1]
C5-01-N1 108.3(1)
C3-N1-01 108.5(1)
N1-C3-C4 113.8(1)
C5-C4-C3 105.2(1)
0O1-C5-C4 114.2(1)
C3-C4-C(acyl) 127.3(1)
C5-C4-C(acyl) 127.5(1)

Conformational Analysis

The conformation of 4-acylisoxazoles is of particular interest as it dictates the spatial
relationship between the isoxazole ring, the acyl group, and any other substituents. This, in
turn, influences the molecule's overall shape and its ability to fit into the binding site of a
biological target.
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In the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and
isoxazole rings are not coplanar, exhibiting a dihedral angle of 56.64 (8)°.[1] The carboxylic
acid group is nearly coplanar with the isoxazole ring.[1] This non-planar conformation is a
common feature in such multi-ring systems and is a result of steric hindrance and electronic
interactions between the different moieties.

Potential Signaling Pathways and Mechanisms of
Action

While specific signaling pathways for individual 4-acylisoxazoles are not yet fully elucidated, the
broader class of isoxazole derivatives has been shown to exhibit anticancer activity through
various mechanisms. These mechanisms often involve the inhibition of key enzymes or the
modulation of signaling pathways that are critical for cancer cell proliferation and survival.

The following diagram illustrates a generalized signaling pathway that could be targeted by
isoxazole derivatives, leading to an anti-cancer effect.
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Potential mechanism of action for 4-acylisoxazole derivatives in cancer.
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This diagram depicts a simplified signal transduction pathway where a 4-acylisoxazole
derivative could potentially inhibit a kinase cascade, thereby preventing the activation of
transcription factors that are necessary for the expression of genes involved in cell proliferation
and survival. This is a plausible mechanism given the known inhibitory activities of many small-
molecule heterocyclic compounds.

Conclusion

The crystal structure analysis of 4-acylisoxazoles provides fundamental insights into their
molecular architecture. The quantitative data derived from these studies, including bond
lengths, bond angles, and conformational preferences, are essential for building robust
structure-activity relationships. This knowledge is critical for the iterative process of drug design
and optimization, enabling researchers to develop more potent and selective therapeutic
agents. Future work in this area should focus on expanding the library of crystallographically
characterized 4-acylisoxazoles to cover a wider range of structural diversity, which will further
enhance our understanding of this important class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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